2-Methyl-6-nitro-1,3-dihydroindazole
Description
2-Methyl-6-nitro-1,3-dihydroindazole is an indazole derivative characterized by a nitro group (-NO₂) at the 6-position and a methyl group (-CH₃) at the 2-position of the 1,3-dihydroindazole core. Key features include:
- Molecular framework: The indazole core fused with a dihydro structure (1,3-dihydro) may influence tautomerism and stability compared to fully aromatic indazoles .
- Substituent effects: The electron-withdrawing nitro group at position 6 and the methyl group at position 2 likely modulate electronic and steric properties, affecting reactivity and biological interactions .
- Synthesis: Analogous compounds are synthesized via nitration of methyl-substituted indazoles. For example, 3-methyl-6-nitro-1H-indazole is prepared by nitrating 3-methylindazole using nitric acid and sulfuric acid .
Properties
IUPAC Name |
2-methyl-6-nitro-1,3-dihydroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGYWDJABOLVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-1,3-dihydroindazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-indazole with nitric acid to introduce the nitro group at the 6th position. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective nitration of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitro-1,3-dihydroindazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Methyl-6-amino-1,3-dihydroindazole.
Substitution: Various substituted indazoles depending on the electrophile used.
Oxidation: Corresponding oxides of the compound.
Scientific Research Applications
2-Methyl-6-nitro-1,3-dihydroindazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitro-1,3-dihydroindazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Reactivity
- Nitro group effects : The electron-withdrawing nitro group at C6 stabilizes the indazole ring and enhances electrophilic substitution reactivity, a feature shared across nitroindazoles .
- Dihydro structure : The 1,3-dihydro configuration introduces partial saturation, which may alter solubility and metabolic stability compared to fully aromatic analogs .
Mechanistic Insights
- Electron effects : Nitro groups at C6 withdraw electron density, directing further substitutions to positions 4 and 7 in the indazole ring .
- Steric effects : Methyl groups at C2 or C3 influence regioselectivity in reactions. For instance, 2,3-dimethyl-6-nitro-2H-indazole shows reduced reactivity at C3 due to steric shielding .
Future Research
- Derivatization : Introducing functional groups (e.g., halogens, sulfonamides) could enhance biological activity or selectivity .
- Computational studies : Molecular docking and QSAR models may predict how the 2-methyl and dihydro features affect target binding .
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